molecular formula H4P+ B103445 Phosphonium CAS No. 16749-13-6

Phosphonium

Cat. No.: B103445
CAS No.: 16749-13-6
M. Wt: 35.006 g/mol
InChI Key: XYFCBTPGUUZFHI-UHFFFAOYSA-O
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Description

Phosphorane is a phosphorus hydride consisting of a single pentavalent phosphorus carrying five hydrogens. The parent hydride of the phosphorane class. It is a member of phosphoranes, a phosphorus hydride and a mononuclear parent hydride.

Scientific Research Applications

Transport Properties and Ionicity

Phosphonium ionic liquids (ILs) are promising electrolytes in both basic and applied research. Studies by Philippi et al. (2017) synthesized novel this compound ILs, investigating their important transport properties such as viscosity, conductivity, and diffusivity. This research contributes to a better understanding of IL properties based on molecular composition, facilitating the optimization of ILs for practical applications.

Mitochondrial Bioenergetics and Free Radical Biology

Lipophilic this compound cations have been significant tools for exploring mitochondrial bioenergetics and free radical biology. As outlined by Ross et al. (2005), these molecules have been extensively used since the late 1960s to study mitochondrial functions.

Removal of Metal Ions

This compound ionic liquids are increasingly used for metal ion separation. Research by Regel-Rosocka et al. (2012) demonstrated the successful application of two quaternary this compound salts in removing Zn(II) and iron ions from chloride solutions, showing their effectiveness as extractants.

Polyelectrolytes and Ionic Liquids

This compound cation-based ionic liquids often offer superior properties compared to ammonium cation-based ILs, with applications in batteries, super-capacitors, and corrosion protection. Jangu and Long (2014) discuss how polymerized ionic liquids and polyelectrolytes play major roles in biological applications such as antimicrobials and drug delivery.

Environmental Chemistry

Phosphonates, closely related to this compound, are used as chelating agents and scale inhibitors. The study by Nowack (2003) emphasizes the unique properties of phosphonates that affect their environmental behavior, highlighting their strong interaction with surfaces and significant removal in technical and natural systems.

Antimicrobial and Anti-Electrostatic Properties

This compound ionic liquids have been tested for antimicrobial activity and anti-electrostatic properties. Cieniecka-Rosłonkiewicz et al. (2005) found that both the cation structure and the type of anion in these ionic liquids affect their biological activity.

Ionic Liquids Overview

An overview of this compound-based ionic liquids and their properties is provided by Fraser and Macfarlane (2009). They discuss the applications of these ILs in extraction solvents, chemical synthesis solvents, and in corrosion protection, among others.

Gene Delivery

This compound salt-containing polymers have emerged as attractive materials for non-viral gene delivery systems. Rose, Mastrotto, and Mantovani (2017) highlight how these materials can enhance the binding of nucleic acids at lower concentrations, mediate good transfection efficiency, and exhibit low cytotoxicity.

Properties

CAS No.

16749-13-6

Molecular Formula

H4P+

Molecular Weight

35.006 g/mol

IUPAC Name

phosphanium

InChI

InChI=1S/H3P/h1H3/p+1

InChI Key

XYFCBTPGUUZFHI-UHFFFAOYSA-O

SMILES

[PH4+]

Canonical SMILES

[PH4+]

16749-13-6

Synonyms

Phosphine conjugate acid

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Ethyl-11-bromoundecanoate (36.0 g, 123 mmol) and acetonitrile (200 ml) were placed in a flame-dried three-neck 500 ml round-bottomed flask equipped with a reflux condenser. Triphenyl phosphine (35.5 g, 135 mmol) was added to the solution and the reaction mixture was refluxed for 36 hours under anhydrous conditions. After the reaction mixture had cooled to room temperature, the acetonitrile was removed under reduced pressure. The crude product was triturated with ether. The solid was filtered and washed with ether to yield a pure compound 3, 11-carbethoxyundecyltriphenylphosphonium bromide (56.69 g, 83% yield).
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36 g
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200 mL
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35.5 g
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Synthesis routes and methods II

Procedure details

A reaction was performed by the general procedures described in example 1 with the following changes: 2.2 kg SBO, 7 mol propene/mol SBO double bond, and 200 mg [1,3-Bis-(2,4,6-trimethylphenyl)-2-imidazolidinylidene]dichlororuthenium(benzylidene)(tricyclohexyl-phosphine) [C848 catalyst, Materia Inc., Pasadena, Calif., USA, 90 ppm (w/w) vs. SBO] at a reaction temperature of 40° C. were used. The catalyst removal step using bleaching clay also was replaced by the following: after venting excess propene, the reaction mixture was transferred into a 3-neck round bottom flask to which 50 mol of tris(hydroxymethyl)phosphine (THMP)/mol C848 catalyst was added. The THMP was formed as a 1.0 M solution in isopropanol, where phosphonium salt, inorganic salt, formaldehyde, THMPO, and THMP were mixed together. The resulting hazy yellow mixture was stirred for 20 hours at 60° C., transferred to a 6-L separatory funnel and extracted with 2×2.5 L deionized H2O. The organic layer was separated and dried over anhydrous Na2SO4 for 4 hours, then filtered through a fritted glass filter containing a bed of silica gel.
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[Compound]
Name
[1,3-Bis-(2,4,6-trimethylphenyl)-2-imidazolidinylidene]dichlororuthenium(benzylidene)(tricyclohexyl-phosphine)
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200 mg
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reactant
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50 mol
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Synthesis routes and methods III

Procedure details

A phosphonium salt (A) was synthesized by the reaction of 2,5-diethyl-P-xylylene dibromide with triphenylphosphine in an N,N-dimethylformamide solvent, and a phosphonium salt (B) was synthesized by the reaction of 2,5-diheptyloxy-p-xylylene dibromide with triphenylphosphine in an N,N-dimethylformamide solvent. The obtained two phosphonium salts (A) (4.1 parts by weight) and (B) (1.0 part by weight) and terephthalaldehyde (0.8 parts by weight) were dissolved in ethyl alcohol. For a 3-hour polymerization, an ethyl alcohol solution containing 0.8 parts by weight of lithium ethoxide was added dropwise to an ethyl alcohol solution of the phosphonium salts and dialdehyde at room temperature. After allowed to stand alone at room temperature overnight, the reaction solution was subjected to fractionation by precipitation. The precipitate was then filtered out, washed with ethyl alcohol, and dissolved in chloroform, to which ethanol was added for re-precipitation. The obtained product was dried under reduced pressure to obtain 0.35 parts by weight of the end polymer. This is called a polymeric fluorescent substance 1. Set out below are the repeating unit in polymeric fluorescent substance 1 and its molar ratio calculated from the charge ratio of monomers.
[Compound]
Name
2,5-diethyl-P-xylylene dibromide
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